molecular formula C30H48O4 B14747203 16-Desoxycucurbitacin V

16-Desoxycucurbitacin V

Cat. No.: B14747203
M. Wt: 472.7 g/mol
InChI Key: ZGPQRNOLHWQHKO-VJKGUMCCSA-N
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Description

16-Desoxycucurbitacin V is a natural compound belonging to the triterpenoid family. It is known for its significant biological activities, particularly in the fields of oncology and inflammation research. This compound is derived from plants of the Cucurbitaceae family and has been the subject of extensive scientific investigation due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Desoxycucurbitacin V involves multiple steps, starting from basic triterpenoid precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 16-Desoxycucurbitacin V undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which are often studied for their enhanced biological activities .

Scientific Research Applications

16-Desoxycucurbitacin V has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 16-Desoxycucurbitacin V involves its interaction with various molecular targets and pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival. Additionally, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

  • Cucurbitacin B
  • Cucurbitacin E
  • Cucurbitacin I
  • Cucurbitacin D

Comparison: 16-Desoxycucurbitacin V is unique due to its specific hydroxylation pattern and its potent biological activities. Compared to other cucurbitacins, it has shown higher efficacy in certain cancer cell lines and possesses distinct anti-inflammatory properties .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O4/c1-25(2,33)15-9-16-29(7,34)21-14-17-27(5)22-12-10-19-20(11-13-23(31)26(19,3)4)30(22,8)24(32)18-28(21,27)6/h9-10,15,20-23,31,33-34H,11-14,16-18H2,1-8H3/b15-9+/t20-,21+,22+,23+,27+,28-,29+,30+/m1/s1

InChI Key

ZGPQRNOLHWQHKO-VJKGUMCCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C(C)(CC=CC(C)(C)O)O)C)C)C)O)C

Origin of Product

United States

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